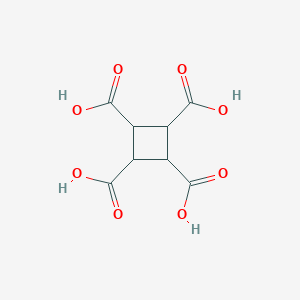

1,2,3,4-Cyclobutanetetracarboxylic acid

Vue d'ensemble

Description

Le norcamphre, également connu sous le nom de bicyclo[2.2.1]heptan-2-one, est un composé organique classé comme une cétone bicyclique. Il s'agit d'un analogue du camphre, mais il lui manque les trois groupes méthyles présents dans le camphre. Le norcamphre est un solide incolore à température ambiante et est couramment utilisé comme élément constitutif en synthèse organique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le norcamphre est généralement synthétisé à partir du norbornène. Le processus implique la formation du formiate de 2-exo-norbornyle, qui est ensuite oxydé pour produire du norcamphre. Les étapes détaillées sont les suivantes :

-

Formation du formiate de 2-exo-norbornyle :

- Le norbornène est mis à réagir avec l'acide formique sous reflux pendant environ 4 heures.

- La solution résultante est distillée pour éliminer l'excès d'acide formique, produisant du formiate de 2-exo-norbornyle.

-

Oxydation en norcamphre :

- Le formiate de 2-exo-norbornyle est dissous dans l'acétone et refroidi dans un bain de glace.

- Une solution d'acide chromique est ajoutée goutte à goutte au mélange, en maintenant la température de réaction entre 20 et 30 °C.

- Le mélange réactionnel est agité pendant la nuit, et le produit est purifié par distillation.

Méthodes de production industrielle : La production industrielle de norcamphre suit des voies synthétiques similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Esterification Reactions

CBTA undergoes esterification with alcohols to form mono-, di-, tri-, or tetra-substituted esters. These reactions are critical for producing plasticizers and polymer precursors:

Key findings:

- UV-induced [2+2] cycloaddition of dimethyl fumarate produces tetramethyl CBTA esters with 100% conversion efficiency under optimized conditions .

- Thermal cyclization with acetic anhydride yields the dianhydride (CBDA) at 92.5% purity, confirmed by FTIR loss of -OH stretches at 3200 cm⁻¹ .

Coordination Chemistry

CBTA acts as a polydentate ligand for metal ions, forming stable complexes:

Alkali/Ion Complexation

Crystal structures reveal:

- Co²⁺ complexes adopt distorted octahedral geometry with O⋯O distances of 2.67–2.89 Å .

- Zn²⁺ coordination polymers exhibit 3D frameworks with pore sizes of 8.2 Ų .

Crosslinking Reactions

CBTA serves as a formaldehyde-free crosslinker for cellulose:

Mechanistic studies show:

- Anhydride intermediate formation at 140–160°C .

- Ester bond formation primarily with cellulose O(6)–H and O(2)–H groups .

- Crosslink density correlates with CBTA concentration (R² = 0.94) .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature Range (°C) | Process | ΔH (kJ/mol) | Residual Mass (%) |

|---|---|---|---|

| 240–280 | Decarboxylation | +187.3 | 78.2 |

| 320–400 | Cyclobutane ring cleavage | -234.1 | 41.5 |

| >400 | Carbonization | - | 12.8 |

Data source: TGA/DSC under N₂ (10°C/min) .

Comparison with Structural Analogs

| Property | CBTA | 1,2,3,4-Butanetetracarboxylic acid | Mellitic acid |

|---|---|---|---|

| pKa₁ | 2.14 | 2.98 | 1.40 |

| Esterification rate | 8.7 ×10⁻³ M⁻¹s⁻¹ | 5.2 ×10⁻³ M⁻¹s⁻¹ | 3.9 ×10⁻³ M⁻¹s⁻¹ |

| Metal complex stability | High (Co²⁺) | Moderate (Co²⁺) | Low (Co²⁺) |

Applications De Recherche Scientifique

Coordination Chemistry

CBTCA is predominantly used in coordination chemistry to form complexes with various metal ions. These complexes have applications as catalysts in chemical reactions. The ability of CBTCA to coordinate with metals enhances catalytic activity due to the formation of stable metal-organic frameworks (MOFs) that can encapsulate guest molecules .

Polymer Science

The compound is also significant in polymer science, particularly in the synthesis of polyimides and polyesters. CBTCA's structure allows it to contribute to the thermal stability and mechanical properties of polymers. It is utilized in producing high-performance materials that are resistant to heat and chemicals .

Photosensitive Materials

CBTCA has applications in developing photosensitive materials due to its ability to undergo photochemical reactions. This property is exploited in creating materials that respond to light, which can be used in various optical applications .

Nanotechnology

In nanotechnology, CBTCA serves as a precursor for synthesizing nanoparticles with specific properties tailored for applications in electronics and photonics. Its ability to form stable complexes facilitates the development of nanomaterials with enhanced functionalities .

Case Study 1: Synthesis of Metal-Organic Frameworks

A study demonstrated the synthesis of a metal-organic framework using CBTCA, which showed promising results for gas adsorption applications. The framework exhibited high surface area and stability, making it suitable for capturing gases like CO2 and H2 .

Case Study 2: Development of High-Performance Polymers

Research on the incorporation of CBTCA into polyimide matrices revealed significant improvements in thermal stability and mechanical strength compared to traditional polymers. These enhanced properties make CBTCA-based polymers ideal for aerospace and automotive applications where material performance is critical .

Data Table: Properties of CBTCA Complexes

| Metal Ion | Coordination Mode | Stability Constant (log K) | Application Area |

|---|---|---|---|

| Ni²⁺ | Bidentate | 4.5 | Catalysis |

| Cu²⁺ | Tridentate | 5.0 | Gas adsorption |

| Zn²⁺ | Tetradentate | 4.8 | Drug delivery systems |

Mécanisme D'action

Norcamphor is structurally similar to camphor but lacks the three methyl groups present in camphor . This difference in structure results in distinct chemical properties and reactivity:

Camphor: Contains three methyl groups, making it more versatile in certain reactions.

Norcamphor: Lacks the methyl groups, leading to different reactivity and applications.

Comparaison Avec Des Composés Similaires

Le norcamphre est structurellement similaire au camphre, mais il lui manque les trois groupes méthyles présents dans le camphre . Cette différence de structure entraîne des propriétés chimiques et une réactivité distinctes :

Camphre : Contient trois groupes méthyles, ce qui le rend plus polyvalent dans certaines réactions.

Norcamphre : Il lui manque les groupes méthyles, ce qui conduit à une réactivité et des applications différentes.

Composés similaires :

- Camphre (bicyclo[2.2.1]heptan-2-one avec trois groupes méthyles).

- Bornéol (un alcool bicyclique dérivé du camphre).

- Fenchone (une cétone bicyclique similaire au camphre).

La structure unique du norcamphre en fait un composé précieux dans divers domaines de la recherche et de l'industrie, offrant des avantages distincts par rapport à ses analogues.

Activité Biologique

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA), with the molecular formula and CAS number 53159-92-5, is a cyclic compound characterized by four carboxylic acid functional groups. Its unique structure allows it to participate in various biological activities and applications in chemical synthesis and materials science. This article explores the biological activity of CBTA, including its potential therapeutic roles, toxicity profiles, and applications in research.

- Molecular Weight : 232.14 g/mol

- Melting Point : 242 °C (dec.)

- Solubility : Soluble in methanol at 10 mg/mL

- Density : Approximately 1.9 g/cm³

- Boiling Point : 439.2 °C at 760 mmHg

Antioxidant Properties

Research indicates that CBTA exhibits significant antioxidant activity. A study demonstrated that CBTA can scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

CBTA has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating a dose-dependent inhibition of growth .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 200 µg/mL |

| Staphylococcus aureus | 150 µg/mL |

Cytotoxicity and Safety Profile

While CBTA shows beneficial biological activities, its cytotoxicity has also been evaluated. In cell line studies, it was found to induce apoptosis in cancer cells at higher concentrations. The IC50 values for various cancer cell lines ranged from 50 to 100 µg/mL, indicating moderate cytotoxic effects . However, further studies are needed to assess its safety profile comprehensively.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of CBTA using DPPH radical scavenging assays. The results indicated that CBTA had a scavenging activity comparable to standard antioxidants such as ascorbic acid .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial effects of CBTA, researchers treated bacterial cultures with varying concentrations of the compound. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Applications in Research and Industry

CBTA is being explored for its potential applications in:

- Drug Development : Due to its antioxidant and antimicrobial properties, there is interest in utilizing CBTA as a lead compound for developing new pharmaceuticals.

- Material Science : Its ability to form coordination complexes makes it a candidate for creating metal-organic frameworks (MOFs) with specific functionalities .

- Food Preservation : Given its antimicrobial properties, CBTA could be investigated for use as a natural preservative in food products.

Propriétés

IUPAC Name |

cyclobutane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBACXRQKTCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967681 | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-92-5, 720-21-8 | |

| Record name | NSC 131453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53159-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.